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Compound of Interest

Compound Name: Propiverine N-oxide

Cat. No.: B1234086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target effects of the antimuscarinic agent

propiverine and its major active metabolite, Propiverine N-oxide. Understanding the off-target

binding profile of a drug and its metabolites is crucial for predicting potential side effects and for

the development of more selective therapeutic agents. This document summarizes key

experimental data on their binding affinities to various receptors and channels, details the

methodologies used in these assessments, and visualizes the key pathways and experimental

workflows.

Quantitative Comparison of Off-Target Binding
Affinities
Propiverine is primarily known for its antagonist activity at muscarinic acetylcholine receptors

(mAChRs), which is the basis for its therapeutic effect in overactive bladder (OAB). However,

both propiverine and its N-oxide metabolite exhibit activity at other receptors and ion channels,

contributing to their overall pharmacological profile and potential side effects. The following

table summarizes the binding affinities (Ki values) of propiverine and Propiverine N-oxide for

their primary targets and key off-targets. Lower Ki values indicate higher binding affinity.
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Target Compound Ki (nM) Species/Tissue Reference

Muscarinic

Receptors

Muscarinic M1

Receptor
Propiverine 16

Human (CHO

cells)
[1]

Propiverine N-

oxide (M-5)
100

Human (CHO

cells)
[1]

Muscarinic M2

Receptor
Propiverine 25

Human (CHO

cells)
[1]

Propiverine N-

oxide (M-5)
160

Human (CHO

cells)
[1]

Muscarinic M3

Receptor
Propiverine 10

Human (CHO

cells)
[1]

Propiverine N-

oxide (M-5)
63

Human (CHO

cells)

Muscarinic M4

Receptor
Propiverine 13

Human (CHO

cells)

Propiverine N-

oxide (M-5)
130

Human (CHO

cells)

Muscarinic M5

Receptor
Propiverine 20

Human (CHO

cells)

Propiverine N-

oxide (M-5)
200

Human (CHO

cells)

L-type Calcium

Channels

(+)-[3H]PN 200-

110 binding
Propiverine 1,200 Rat Bladder
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Propiverine N-

oxide (P-

4(N→O))

4,500 Rat Bladder

α1-

Adrenoceptors

α1A-

Adrenoceptor
Propiverine 19,100

Human (CHO

cells)

Propiverine N-

oxide (M-5)
>100,000

Human (CHO

cells)

α1B-

Adrenoceptor
Propiverine 11,500

Human (CHO

cells)

Propiverine N-

oxide (M-5)
>100,000

Human (CHO

cells)

α1D-

Adrenoceptor
Propiverine 18,600

Human (CHO

cells)

Propiverine N-

oxide (M-5)
>100,000

Human (CHO

cells)

Summary of Findings:

Muscarinic Receptors: Propiverine demonstrates non-selective, high-affinity binding to all five

muscarinic receptor subtypes. Its N-oxide metabolite (referred to as M-5 in this study)

consistently shows a lower binding affinity (higher Ki values) for all muscarinic receptor

subtypes compared to the parent compound.

L-type Calcium Channels: Both propiverine and its N-oxide metabolite interact with L-type

calcium channels, though with lower affinity than for muscarinic receptors. Propiverine

exhibits a significantly higher affinity for these channels compared to its N-oxide metabolite.

This calcium channel blocking activity is thought to contribute to the spasmolytic effect of

propiverine on the bladder smooth muscle.
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α1-Adrenoceptors: Propiverine displays weak antagonist activity at α1-adrenoceptor

subtypes, while its N-oxide metabolite has negligible affinity at concentrations up to 100 µM.

This suggests that the α1-adrenergic blocking effects are primarily attributable to the parent

drug.

Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays.

The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Muscarinic and α1-
Adrenoceptor Affinity
These assays are used to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity (Ki) of propiverine and Propiverine N-oxide for human

muscarinic receptor subtypes (M1-M5) and α1-adrenoceptor subtypes (α1A, α1B, α1D).

Materials:

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

receptor subtypes of interest.

Radioligands: [3H]N-methylscopolamine ([3H]NMS) for muscarinic receptors and [3H]-

prazosin for α1-adrenoceptors.

Test compounds: Propiverine and Propiverine N-oxide.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand

and varying concentrations of the unlabeled test compound (propiverine or Propiverine N-
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oxide) in the assay buffer.

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the receptor-bound radioligand from the unbound radioligand.

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically

bound radioligand.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The IC50 values are then converted to

inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for L-type Calcium Channel
Affinity

Objective: To determine the binding affinity (Ki) of propiverine and Propiverine N-oxide to L-

type calcium channels.

Materials:

Tissue homogenates from rat bladder.

Radioligand: (+)-[3H]PN 200-110, a dihydropyridine calcium channel antagonist.

Test compounds: Propiverine and Propiverine N-oxide.

Assay buffer.

Glass fiber filters.

Scintillation counter.
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Procedure: The protocol is similar to the receptor binding assay described above, with tissue

homogenates containing L-type calcium channels being used instead of cell membranes

expressing a specific receptor.

Data Analysis: IC50 and Ki values are calculated as described previously.

Functional Assays on Isolated Bladder Smooth Muscle
These assays assess the functional consequences of receptor and channel interactions, such

as muscle contraction or relaxation.

Objective: To evaluate the functional antagonist effect of propiverine and Propiverine N-
oxide on bladder smooth muscle contraction.

Materials:

Isolated detrusor smooth muscle strips from human or animal bladders.

Organ baths containing physiological salt solution (e.g., Tyrode's solution), maintained at

37°C and aerated with 95% O2/5% CO2.

Isometric force transducers to measure muscle tension.

Contractile agonists (e.g., carbachol to stimulate muscarinic receptors, KCl to induce

depolarization and calcium influx).

Test compounds: Propiverine and Propiverine N-oxide.

Procedure:

Tissue Preparation: Detrusor muscle strips are dissected and mounted in organ baths

under a resting tension.

Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.

Contraction Induction: Cumulative concentration-response curves are generated for a

contractile agonist (e.g., carbachol) in the absence and presence of increasing

concentrations of the test compound.
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Measurement: The developed tension (contraction) is recorded using isometric force

transducers.

Data Analysis: The antagonist potency is often expressed as a pA2 value, which is the

negative logarithm of the molar concentration of an antagonist that produces a two-fold shift

to the right in the agonist's concentration-response curve.

Visualizations
Signaling Pathways
The following diagram illustrates the primary and off-target signaling pathways affected by

propiverine and Propiverine N-oxide in a bladder smooth muscle cell.
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Caption: Propiverine and Propiverine N-oxide signaling pathways.

Experimental Workflow
The following diagram outlines the general workflow for assessing the off-target effects of

pharmaceutical compounds.
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Caption: Workflow for off-target effects assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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